

Technical Guide: (6-Fluoropyridin-2-yl)methanol (CAS 315180-17-7)

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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxymethyl pyridine

Cat. No.: B151903

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Fluoropyridin-2-yl)methanol, with CAS number 315180-17-7, is a fluorinated pyridine derivative that serves as a critical building block in modern medicinal chemistry. Its structural features, particularly the presence of a fluorine atom and a hydroxymethyl group on the pyridine ring, make it a valuable synthon for the development of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical properties, primary applications in drug discovery, and detailed experimental considerations for its use. While direct biological activity of (6-fluoropyridin-2-yl)methanol is not extensively documented, its utility as a precursor for potent, biologically active compounds, such as kinase inhibitors, is well-established in the scientific literature and patent landscape.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (6-fluoropyridin-2-yl)methanol is presented in the table below. This data is essential for its proper handling, storage, and application in chemical synthesis.

Property	Value	Reference(s)
CAS Number	315180-17-7	[1][2]
IUPAC Name	(6-fluoropyridin-2-yl)methanol	[1]
Synonyms	2-Fluoro-6-hydroxymethyl pyridine, (6-Fluoro-2-pyridyl)methanol	[1]
Chemical Formula	C ₆ H ₆ FNO	[1]
Molecular Weight	127.12 g/mol	[1]
Boiling Point	219 °C at 760 mmHg	[1]
Density	1.263 g/cm ³	[1]
Refractive Index	1.524	[1]
Flash Point	86.234 °C	[1]

Applications in Drug Discovery and Medicinal Chemistry

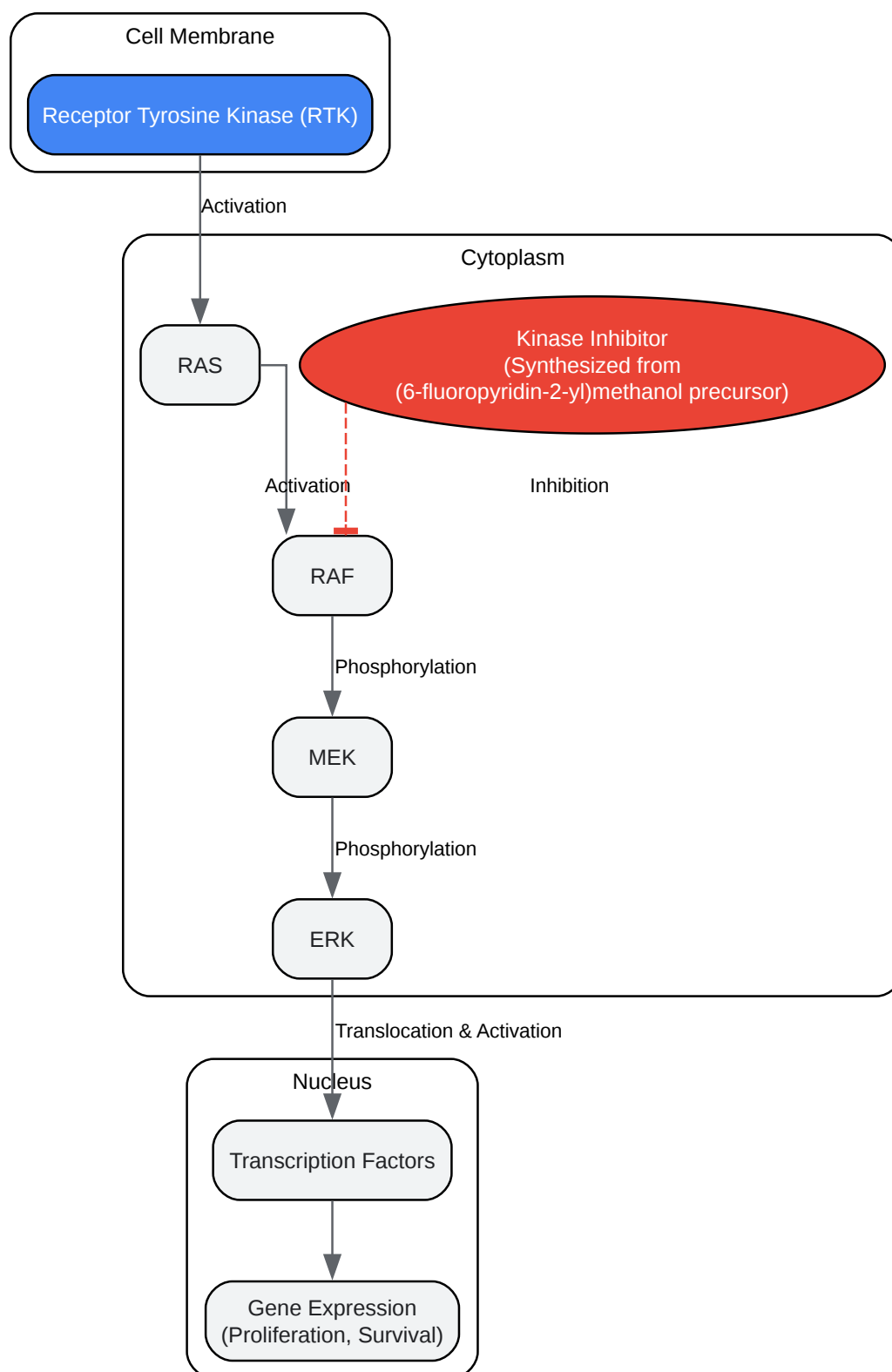
(6-Fluoropyridin-2-yl)methanol is primarily utilized as a versatile intermediate in the synthesis of small molecule therapeutics. The fluorinated pyridine motif is a common feature in many biologically active compounds due to the ability of fluorine to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.

Role as a Synthetic Building Block

The hydroxymethyl group of (6-fluoropyridin-2-yl)methanol provides a reactive handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to halides or other leaving groups for subsequent nucleophilic substitution reactions. These transformations are pivotal in constructing more elaborate molecular architectures.

Use in the Synthesis of Kinase Inhibitors

A significant application of (6-fluoropyridin-2-yl)methanol and its derivatives is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold can serve as a core structure for compounds that target the ATP-binding site of kinases. While a specific signaling pathway for (6-fluoropyridin-2-yl)methanol itself is not applicable, a representative signaling pathway for a class of kinase inhibitors that could be synthesized from it is illustrated below.



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Figure 1: Representative MAPK/ERK signaling pathway targeted by kinase inhibitors.

Experimental Protocols

While specific experimental protocols detailing the use of (6-fluoropyridin-2-yl)methanol are often proprietary or embedded within broader synthetic schemes in patents, the following represents a generalized, illustrative procedure for a key transformation—the conversion of the alcohol to a more reactive intermediate, which is a common first step in its utilization as a building block. This protocol is adapted from a similar transformation described in the patent literature for a related compound.

Illustrative Protocol: Synthesis of 2-(Chloromethyl)-6-fluoropyridine

This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group, creating a more versatile intermediate for subsequent nucleophilic substitution reactions.

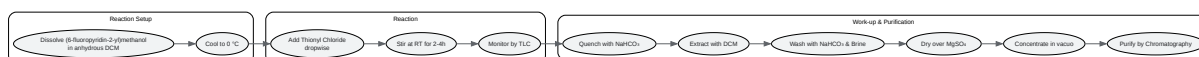
Materials:

- (6-Fluoropyridin-2-yl)methanol
- Thionyl chloride (SOCl_2)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Rotary evaporator

- Separatory funnel

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (6-fluoropyridin-2-yl)methanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
- **Addition of Thionyl Chloride:** While stirring, add thionyl chloride dropwise to the cooled solution via a dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude 2-(chloromethyl)-6-fluoropyridine can be purified by column chromatography on silica gel if necessary.



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Figure 2: Experimental workflow for the synthesis of 2-(chloromethyl)-6-fluoropyridine.

Safety Information

(6-Fluoropyridin-2-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Conclusion

(6-Fluoropyridin-2-yl)methanol (CAS 315180-17-7) is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its utility in the preparation of kinase inhibitors highlights its importance for medicinal chemists. This guide provides essential information for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors. Further exploration of its applications is likely to yield novel therapeutic agents with improved pharmacological profiles.

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References

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